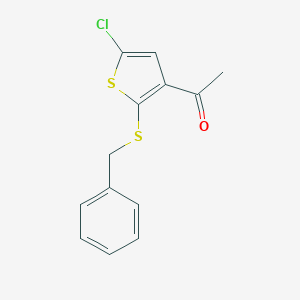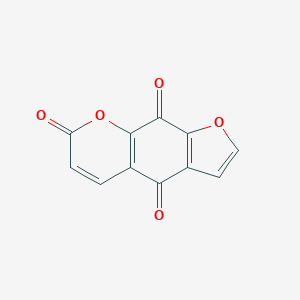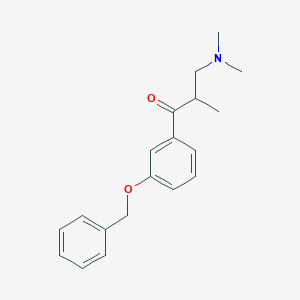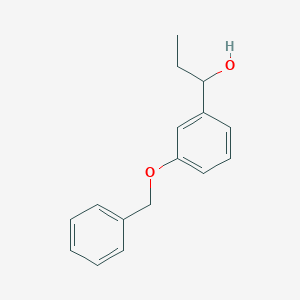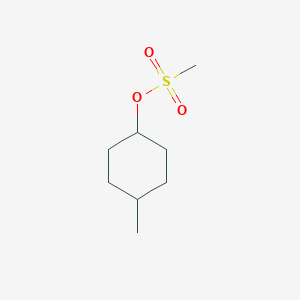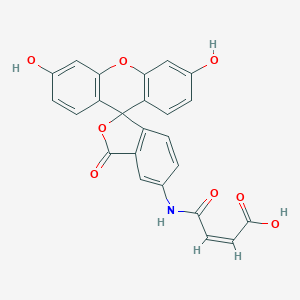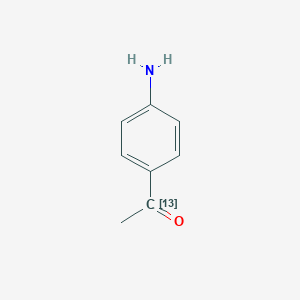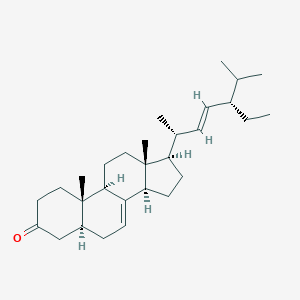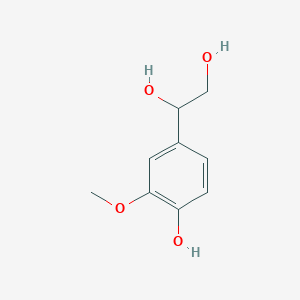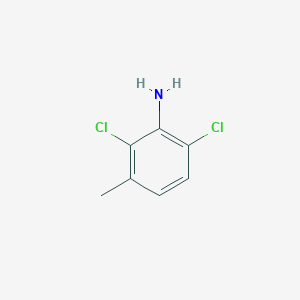
2,6-二氯-3-甲基苯胺
概述
描述
2,6-Dichloro-3-methylaniline is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.
科学研究应用
2,6-Dichloro-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
Target of Action
2,6-Dichloro-3-methylaniline is a biochemical compound used in proteomics research . The primary targets of this compound are DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them key targets in the development of antibacterial agents .
Mode of Action
The compound exhibits unique allosteric modulator properties, enabling it to bind to distinct sites on a single protein and change its functions . It has shown to inhibit population growth in certain bacteria by binding to DNA gyrase and topoisomerase IV enzymes . This binding interferes with the enzymes’ ability to manipulate the structure of DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
It is known that the compound interferes with the dna replication process in bacteria by targeting dna gyrase and topoisomerase iv enzymes . This disruption can lead to the cessation of bacterial growth and proliferation .
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body
Result of Action
The primary result of the action of 2,6-Dichloro-3-methylaniline is the inhibition of bacterial growth . By binding to and inhibiting the function of DNA gyrase and topoisomerase IV enzymes, the compound prevents these bacteria from replicating their DNA and proliferating .
Action Environment
The action of 2,6-Dichloro-3-methylaniline can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid dust formation and contact with skin and eyes . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These precautions help ensure the compound’s stability and efficacy.
生化分析
Biochemical Properties
2,6-Dichloro-3-methylaniline has been found to interact with enzymes such as DNA gyrase and topoisomerase IV . By binding to these enzymes, 2,6-Dichloro-3-methylaniline can inhibit population growth in certain bacteria . The nature of these interactions is likely due to the unique structure of the compound, which allows it to fit into the active sites of these enzymes and disrupt their normal function.
Cellular Effects
The effects of 2,6-Dichloro-3-methylaniline on cells are largely due to its interactions with these enzymes. By inhibiting DNA gyrase and topoisomerase IV, 2,6-Dichloro-3-methylaniline can disrupt DNA replication and transcription processes, leading to inhibited bacterial growth .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-3-methylaniline exerts its effects by binding to enzymes and disrupting their normal function. For example, when 2,6-Dichloro-3-methylaniline binds to DNA gyrase and topoisomerase IV, it prevents these enzymes from carrying out their role in DNA replication and transcription . This leads to a disruption in these processes and ultimately inhibits bacterial growth.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-methylaniline can be synthesized through several methods. One common method involves the nitration of 2,6-dichlorotoluene, followed by reduction of the nitro group to an amine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of 2,6-Dichloro-3-methylaniline often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems are common in industrial production to enhance efficiency and safety.
化学反应分析
Types of Reactions: 2,6-Dichloro-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 2,6-dichloro-3-methylcyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,6-Dichloro-3-methylcyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
相似化合物的比较
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,6-Dichloro-3-methylaniline is unique due to the specific positions of its chlorine and methyl substituents, which influence its chemical reactivity and physical properties. Compared to other dichloroanilines, it may exhibit different reactivity patterns in substitution reactions and have distinct applications in chemical synthesis and industrial processes.
属性
IUPAC Name |
2,6-dichloro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZXDFCFQSWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044710 | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64063-37-2 | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64063-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064063372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,6-dichloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-3-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7QD52545O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What are the common synthetic approaches for producing 2,6-Dichloro-3-methylaniline?
A1: Two primary synthetic routes have been developed for 2,6-Dichloro-3-methylaniline, both offering improved yields compared to earlier methods [, ]. The first process focuses on achieving high yields and is particularly suitable for large-scale production []. The second method, while also yielding high-purity 2,6-Dichloro-3-methylaniline (over 99.4%), utilizes a multi-step approach starting with 3-methylaniline and involves acetylation, chlorination, and hydrolysis reactions []. This method, while efficient, may be more suitable for laboratory-scale synthesis.
Q2: How is the presence of 2,6-Dichloro-3-methylaniline determined in complex mixtures like crude oil distillates?
A2: Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive technique used to identify and quantify 2,6-Dichloro-3-methylaniline within complex mixtures such as crude oil distillates []. This method is particularly effective due to the compound's chlorine atoms, which provide a strong response with the electron capture detector. This approach enables researchers to accurately assess the presence and concentration of 2,6-Dichloro-3-methylaniline in diverse samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
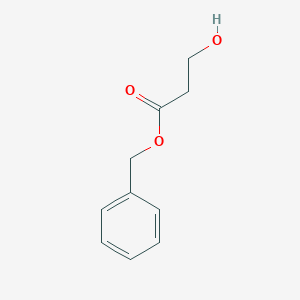
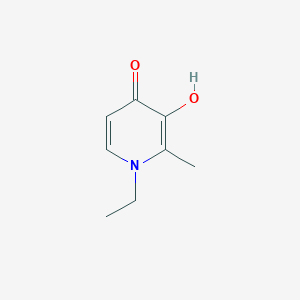
![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B30879.png)
![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)
